molecular formula C9H8N2O2 B1520722 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 934568-20-4

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Cat. No. B1520722
CAS RN: 934568-20-4
M. Wt: 176.17 g/mol
InChI Key: QAEFMEIYIBNWLW-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a chemical compound with a molecular weight of 176.17 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The IUPAC name of this compound is 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . The InChI code is 1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that they may undergo chemical reactions with these receptors.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid include a molecular weight of 176.17 . More specific properties such as melting point, boiling point, and density are not provided in the sources.

Scientific Research Applications

Development of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

This compound has been utilized in the design and synthesis of FGFR inhibitors . FGFRs are important targets in cancer therapy because their dysregulation is associated with various forms of cancer. Inhibitors that can modulate the activity of FGFRs are valuable for therapeutic interventions.

Arenavirus Replication Inhibitors

Research indicates that derivatives of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid are used in the preparation of compounds that inhibit the replication of arenaviruses . Arenaviruses are responsible for severe illnesses in humans, and controlling their replication is crucial for treating diseases such as Lassa fever.

Corticotropin-Releasing Hormone Receptor (CRHR) Antagonists

The compound’s derivatives have been reported to act as antagonists for CRHR2, which can be used to treat or prevent disorders where CRHR1 and/or CRHR2 are involved . This application is particularly relevant in the context of stress-related disorders.

Chemical Building Blocks for Early Discovery Research

Sigma-Aldrich lists this compound among its collection of unique chemicals provided to early discovery researchers . As a building block, it is essential for constructing complex molecules for initial stages of drug discovery and development.

Study of Combustible Solids

The compound is classified under storage class 11 for combustible solids . Its properties can be studied to understand the combustion behavior of organic solids, which is important for safety and environmental considerations.

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the receptors, which prevents the receptors from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid affects several biochemical pathways. The most significant of these is the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, and angiogenesis . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the suppression of tumor growth and progression .

Pharmacokinetics

Similar compounds have been shown to have high total clearance, comparable to hepatic blood flow in rats . In oral dosing, these compounds resulted in low exposure and low oral bioavailability

Result of Action

The inhibition of FGFRs by 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can lead to several molecular and cellular effects. For example, in vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .

properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEFMEIYIBNWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677993
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

CAS RN

934568-20-4
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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